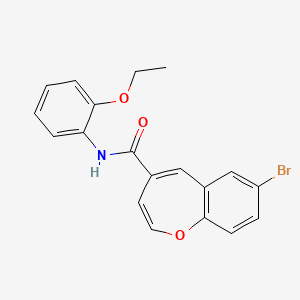![molecular formula C16H20N2O3 B2865395 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid CAS No. 1099068-61-7](/img/structure/B2865395.png)
4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” is a chemical compound with the CAS Number: 1099068-61-7 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 4-(N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido)butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21) . This provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.35 . Other specific physical and chemical properties are not mentioned in the search results.科学的研究の応用
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . Compounds similar to the one have been synthesized and tested against various viruses. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, given its structural similarity to these active molecules.
Anticancer Properties
Indole structures are known to play a role in the development of anticancer drugs. Mechanistic studies have indicated that some indole-based compounds can induce cell apoptosis, arrest cells in the G2/M phase, and inhibit tubulin polymerization . This implies that “4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” might be valuable in cancer research, particularly in the design of tubulin polymerization inhibitors.
Antimicrobial Effects
The antimicrobial potential of indole derivatives is well-documented. They have been synthesized and evaluated for their ability to combat drug-resistant bacterial infections . Given the broad spectrum of biological activities associated with indole compounds, our compound could be explored for its efficacy against a range of bacterial strains.
Anti-HIV Activity
Indole derivatives have also been investigated for their anti-HIV properties. Molecular docking studies of novel indolyl derivatives have been performed to assess their effectiveness against HIV-1 . This suggests that “4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid” could be a candidate for further study in the context of HIV treatment.
Antioxidant Capabilities
Indoles are known to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases . Research into the antioxidant capacity of indole derivatives could lead to the development of new therapeutic agents that mitigate the effects of free radicals.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . The structural similarity of our compound to indole-3-acetic acid suggests potential applications in agriculture, particularly in the synthesis of novel plant growth regulators.
Safety and Hazards
作用機序
Target of Action
The compound, also known as 4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are used in the treatment of various disorders in the human body, indicating that they may affect a broad range of biochemical pathways .
特性
IUPAC Name |
4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKWTMFZSFRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)N(C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

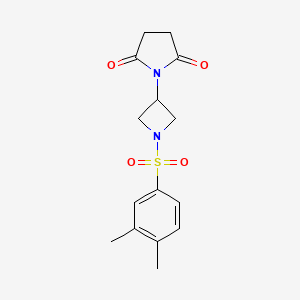
![1-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]propyl]piperidine-3-carboxamide](/img/structure/B2865313.png)
![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)
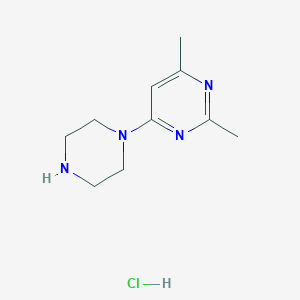
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2865317.png)
![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)

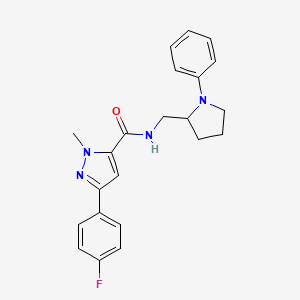
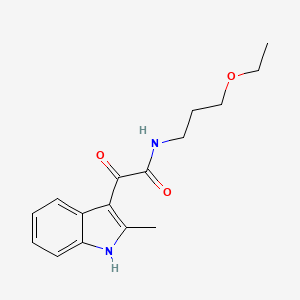
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2865330.png)
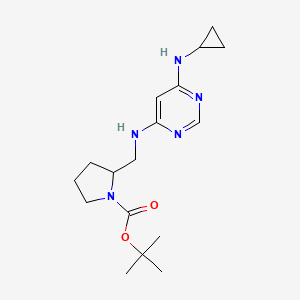

![4-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide](/img/structure/B2865334.png)
